(4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine

Carbonic anhydrase inhibition Enzymology Sulfonamide pharmacology

Generic sulfonamide anilines introduce variability in carbonic anhydrase isoform profiling. 4-(Tosylmethyl)aniline provides a defined weak CA III inhibition baseline (Ki=13.1 μM), enabling reliable structure-activity relationship mapping. • Consistent para-substitution pattern avoids aza-o-QM side reactions, ensuring reproducible amide coupling and reductive amination outcomes. • High crystalline stability (mp 205-207°C) supports automated solid-dosing and ambient long-term storage in HTS compound libraries. • Single-batch sourcing with full analytical documentation streamlines procurement for enzymology and medicinal chemistry programs.

Molecular Formula C14H15NO2S
Molecular Weight 261.34g/mol
CAS No. 54306-15-9
Cat. No. B499962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine
CAS54306-15-9
Molecular FormulaC14H15NO2S
Molecular Weight261.34g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)N
InChIInChI=1S/C14H15NO2S/c1-11-2-8-14(9-3-11)18(16,17)10-12-4-6-13(15)7-5-12/h2-9H,10,15H2,1H3
InChIKeyPAZPBJJIOPGWOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Tosylmethyl)aniline: Compound Class and Properties


(4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine, also known as 4-(tosylmethyl)aniline, is a sulfonylmethyl-substituted aniline derivative with the molecular formula C14H15NO2S and a molecular weight of 261.34 g/mol . This compound belongs to the class of sulfonamide-containing aromatic amines, featuring a tosyl (p-toluenesulfonyl) group bridged by a methylene linker to a primary aniline moiety . The compound is commercially available from multiple vendors with reported purity levels typically ≥95–97% .

Sulfonylmethyl scaffoldDefined methylene-bridged aniline for enzymology or SAR probing, not a generic sulfonamide.
Para-substitution handleEnables amide coupling, reductive amination, or diazonium chemistry; avoids aza-o-QM side reactivity.
Reported purity contextCommercially available at ≥95%; verify lot-specific purity for quantitative assays.

4-(Tosylmethyl)aniline: Why Generic Substitution Fails


Compounds within the sulfonamide or aromatic amine classes cannot be interchanged without experimental validation because even minor structural modifications—such as the substitution pattern on the aniline ring, the nature of the sulfonyl group, or the linker between them—profoundly alter target engagement profiles. For example, the 4-(tosylmethyl)aniline scaffold demonstrates measurable but weak inhibition of carbonic anhydrase III (Ki = 13.1 μM) while a structurally distinct [(4-methylphenyl)sulfonyl]phenylamine analog (with a sulfonamide linkage rather than a sulfonylmethyl bridge) exhibits sub-micromolar Ki values of 70 nM against alkaline phosphatase and 395 nM against carbonic anhydrase II [1][2]. These order-of-magnitude differences in potency across enzyme families illustrate that generic substitution without compound-specific activity data introduces unacceptable experimental variability in biochemical and cellular assays [3].

Scaffold Linker geometry mismatchDirect sulfonamide analogs (no methylene bridge) show >30-fold difference in CA inhibition; class-level SAR may not transfer without compound-specific validation.
Isomer Positional isomer sensitivity2-(Tosylmethyl)aniline (ortho) is required for Cu-catalyzed indole synthesis (72–93% yield); para isomer is unreactive, leading to failed reactions if interchanged.
Property Thermal property divergenceElevated melting point vs. simple anilines may alter solubility and handling workflows; not a drop-in replacement for low-melting building blocks.

4-(Tosylmethyl)aniline: Comparative Evidence


Carbonic Anhydrase III Inhibition vs. Sulfonamide Analog

4-(Tosylmethyl)aniline (CAS 54306-15-9) inhibits bovine carbonic anhydrase III with a Ki value of 13.1 μM (13,100 nM) at pH 7.4 and 25°C, measured via absorbance change of 4-nitrophenyl acetate at 348 nm [1]. In contrast, a structurally related sulfonamide analog—[(4-methylphenyl)sulfonyl]phenylamine (CHEMBL182659), which differs by lacking the methylene bridge and bearing the sulfonamide directly on the aniline nitrogen—demonstrates substantially higher potency against carbonic anhydrase II (Ki = 395 nM) and tissue-nonspecific alkaline phosphatase (Ki = 70 nM) [2]. This approximately 33-fold difference in CA inhibition potency and distinct isoform selectivity profile highlight that the methylene linker critically modulates enzyme binding.

CA III Inhibition
Reported
4-(Tosylmethyl)aniline Ki = 13.1 μM (bovine CA III) vs. sulfonamide analog Ki = 0.395 μM (human CA II), 0.07 μM (alkaline phosphatase)
Scaffold-specific CA inhibition context; linker geometry modulates isoform binding.
Distinct selectivity; cross-study comparison at pH 7.4, 25°C.
Carbonic anhydrase inhibition Enzymology Sulfonamide pharmacology

Aza-o-Quinone Methide Precursor Reactivity in Indole Synthesis

The ortho-substituted analog 2-(tosylmethyl)aniline serves as a precursor to aza-o-quinone methides in a copper-catalyzed (4+1) cascade annulation with terminal alkynes, yielding 2,3-disubstituted indoles in 72–93% efficiency [1]. This reaction proceeds via in situ generation of aza-o-QMs from 2-(tosylmethyl)anilines, followed by 1,4-conjugate addition with alkynyl-copper species and 5-exo-dig cyclization. While the target compound 4-(tosylmethyl)aniline (para-substituted) is structurally analogous, the ortho-substitution pattern is required for aza-o-QM generation under these conditions. This positional isomerism creates a clear functional differentiation: the para isomer (CAS 54306-15-9) is inactive in this annulation cascade, whereas the ortho isomer participates efficiently [2].

Indole Synthesis Reactivity
Reported
Para isomer: unreactive in Cu-catalyzed (4+1) annulation. Ortho isomer: 72–93% yield for 2,3-disubstituted indoles.
Positional isomerism determines reaction outcome; para suitable for non-indole pathways.
CuI, Cs2CO3/DBU, PhCl, 120°C; ortho required for aza-o-QM generation.
Synthetic methodology Heterocycle synthesis Cascade annulation

Physicochemical Properties vs. Common Aniline Building Blocks

4-(Tosylmethyl)aniline (CAS 54306-15-9) exhibits a melting point of 205–207°C and a calculated boiling point of 492.1 ± 45.0°C at 760 mmHg . These physicochemical parameters differ substantially from simpler aniline derivatives such as 4-methylaniline (p-toluidine; melting point 41–46°C) or unsubstituted aniline (melting point −6°C, boiling point 184°C). The high melting point of 4-(tosylmethyl)aniline reflects the increased molecular weight (261.34 g/mol) and the presence of the sulfonyl group, which enhances intermolecular hydrogen bonding and crystalline lattice stability .

Thermal Properties
Class-level
mp 205–207°C (4-(tosylmethyl)aniline) vs. aniline mp -6°C, p-toluidine mp 41–46°C
Elevated melting point may influence solubility, handling, and purification workflows.
Supplier-reported data; verify for critical applications.
Physicochemical characterization Compound handling Procurement specifications

Synthetic Route: Convergent Pathway vs. Direct Sulfonylation

The established synthetic route to 4-(tosylmethyl)aniline involves the reaction of 4-methylbenzenesulfonyl chloride with 4-aminobenzyl alcohol under basic conditions, followed by reduction of the intermediate sulfonate ester . This convergent approach differs fundamentally from the direct sulfonylation of aniline derivatives, which yields sulfonamides (e.g., [(4-methylphenyl)sulfonyl]phenylamine) lacking the methylene bridge. The presence of the benzylic methylene group in 4-(tosylmethyl)aniline confers distinct conformational flexibility and alters the electronic environment of the amine nitrogen compared to directly linked sulfonamide analogs .

Synthetic Access
Data to verify
Convergent route: 4-methylbenzenesulfonyl chloride + 4-aminobenzyl alcohol → methylene-bridged scaffold. Direct sulfonylation of aniline yields sulfonamide without bridge.
Methylene bridge cannot be introduced post-hoc; correct CAS ensures intended scaffold.
Supporting evidence; process conditions may vary by supplier.
Synthetic chemistry Building block preparation Process development

4-(Tosylmethyl)aniline: Applications


Carbonic Anhydrase III Isoform Selectivity Profiling

4-(Tosylmethyl)aniline (CAS 54306-15-9) is best applied in enzymology research focused on carbonic anhydrase III (CA III) inhibition and isoform selectivity profiling. With a measured Ki of 13.1 μM against bovine CA III, this compound provides a defined weak inhibition baseline that can be contrasted with more potent sulfonamide analogs (e.g., [(4-methylphenyl)sulfonyl]phenylamine, Ki = 395 nM against CA II). This differential activity enables researchers to map structure-activity relationships across the CA isoform family and investigate the role of the methylene linker in modulating enzyme binding [1][2].

Non-Indole Heterocycle Synthesis with Para-Tosylmethyl Scaffold

Synthetic chemists should utilize 4-(tosylmethyl)aniline when the para-substitution pattern is specifically required for downstream transformations that do not involve aza-o-quinone methide generation. Unlike its ortho-isomer 2-(tosylmethyl)aniline, which actively participates in copper-catalyzed (4+1) cascade annulations to yield 2,3-disubstituted indoles (72–93% yield), the para isomer remains unreactive under these conditions [1]. This makes CAS 54306-15-9 the appropriate choice for applications such as amide coupling, reductive amination, or sulfonamide formation where the para-amino group is the intended reactive handle and aza-o-QM side reactions must be avoided [2].

Reference Standard for HTS Physicochemical Characterization

With a well-defined melting point of 205–207°C and high crystalline stability, 4-(tosylmethyl)aniline is suitable as a reference standard for solid-dosing automation and compound management workflows in high-throughput screening facilities. Its elevated melting point distinguishes it from lower-melting aniline derivatives and ensures consistent handling properties during library preparation, plate formatting, and long-term storage at ambient conditions [1].

Sulfonylmethyl-Containing Pharmacophore Intermediate

The methylene-bridged tosyl-aniline scaffold of CAS 54306-15-9 serves as a versatile intermediate for constructing sulfonylmethyl-containing pharmacophores or functional materials. The convergent synthetic route via 4-methylbenzenesulfonyl chloride and 4-aminobenzyl alcohol provides access to a scaffold that can be further elaborated at the aniline nitrogen via acylation, alkylation, or diazonium chemistry [1]. This distinguishes it from direct sulfonamide analogs and expands the accessible chemical space for medicinal chemistry and materials science applications [2].

Application
Selection Property
Validation Focus
CA isoform selectivity studies
Reported Ki baseline against CA III (13.1 μM)
Isoform inhibition profile verification and SAR mapping
Para-aniline building block (non-indole)
Unreactive in aza-o-QM cascade; para-amino handle available
Reactivity screening for intended coupling or functionalization
Solid-dosing reference standard
Elevated melting point and crystalline stability
Handling and storage reproducibility in HTS workflows
Sulfonylmethyl pharmacophore synthesis
Methylene-bridged scaffold (para-substituted)
Downstream derivatization compatibility (acylation, alkylation, diazonium)

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